Sodium aluminosilicate

Description

Properties

IUPAC Name |

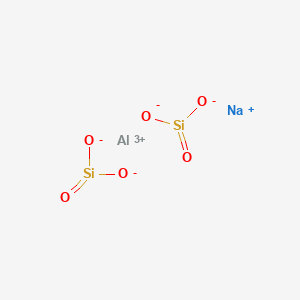

aluminum;sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAHOPLAPQHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026021 | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, AMORPHOUS POWDER OR BEADS | |

CAS No. |

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminosilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zeolites, 5A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molecular sieves 3A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: Sodium aluminosilicate (B74896) encompasses a range of compounds containing sodium, aluminum, silicon, and oxygen, which may also include water. These materials exist in both amorphous and crystalline forms, with the latter being widely known as zeolites.[1] Their versatile properties, including a highly porous structure and ion-exchange capabilities, make them invaluable in diverse scientific and industrial applications, from catalysis and gas separation to their use as food additives.[2][3] This technical guide provides an in-depth exploration of sodium aluminosilicate, tailored for researchers, scientists, and drug development professionals.

SEO-Driven, Long-Tail Keywords for Content Creation

To effectively reach a scientific audience, content should be optimized for specific, intent-driven queries. The following long-tail keywords are categorized to align with the distinct stages of scientific inquiry.

Foundational & Exploratory Keywords:

-

What are the structural differences between amorphous and crystalline this compound?

-

Physicochemical properties of synthetic this compound zeolites

-

This compound applications in biomedical research

-

Understanding the ion-exchange capacity of this compound

-

Natural vs. synthetic this compound for industrial catalysis

-

This compound (E554) food additive safety and regulation[4]

-

Role of this compound as a molecular sieve[2]

-

Mechanism of action of this compound in drug delivery systems

-

Thermal stability of this compound frameworks

-

Hydrophilic vs. hydrophobic properties of high-silica zeolites

Methodological & Application Keywords:

-

Hydrothermal synthesis of zeolite A from sodium silicate (B1173343) and sodium aluminate[1]

-

Step-by-step protocol for this compound nanoparticle synthesis

-

Characterization of this compound using XRD and SEM techniques

-

How to measure the surface area of zeolites using BET analysis

-

FTIR spectroscopy for identifying functional groups in this compound[5]

-

Using this compound as a stationary phase in chromatography

-

Controlled release kinetics of drugs from this compound carriers

-

Application of this compound in wastewater treatment for heavy metal removal

-

This compound as a catalyst support in petrochemical reactions

-

Loading therapeutic agents into this compound mesoporous structures

Troubleshooting & Optimization Keywords:

-

How to control crystal size in zeolite A synthesis[6]

-

Troubleshooting amorphous phase formation in this compound crystallization[7]

-

Optimizing the Si/Al ratio for enhanced catalytic activity of zeolites[7]

-

Preventing agglomeration of this compound nanoparticles in suspension

-

Strategies to improve the thermal stability of synthetic zeolites

-

Overcoming poor yield in hydrothermal synthesis of this compound

-

Adjusting pH to control the formation of different zeolite phases[8]

-

Minimizing impurities in this compound synthesized from industrial waste[9]

-

Enhancing the drug loading capacity of mesoporous this compound

-

Regeneration and reuse of this compound catalysts

Validation & Comparative Keywords:

-

Comparative analysis of hydrothermal vs. sol-gel synthesis of this compound[10]

-

Validation of XRD for determining the crystallinity of synthetic zeolites

-

Comparing the efficacy of different this compound types for CO2 capture

-

Performance evaluation of this compound versus activated carbon for water purification

-

In vitro biocompatibility assessment of this compound for drug delivery

-

Cross-validation of SEM and TEM for morphological analysis of zeolites

-

A comparative study of the catalytic efficiency of ZSM-5 and Zeolite Y

-

Assessing the batch-to-batch reproducibility of this compound synthesis

-

Validating a method for quantifying drug release from a this compound matrix

-

Comparative proteomics of cellular response to different this compound nanoparticles

Quantitative Data Presentation

The properties of this compound, particularly in its crystalline zeolite form, are highly dependent on its structure and composition. The following tables summarize key quantitative data for different types of sodium aluminosilicates.

Table 1: Typical Molar Compositions for Hydrothermal Synthesis of Common Zeolites

| Zeolite Type | Molar Ratio of Reactants (Na₂O : Al₂O₃ : SiO₂ : H₂O) | Reference |

| Zeolite A | 1.3 : 0.6 : 1 : 38 | [11] |

| Zeolite X | 2.2 : 0.2 : 1 : 88 | [11] |

Table 2: Physicochemical Properties of Selected this compound Zeolites

| Property | Zeolite 4A | Zeolite 5A | Zeolite X | Reference |

| Effective Pore Opening | ~4 Angstroms | ~5 Angstroms | ~7.4 Angstroms | [12] |

| Crystal Structure | Type A | Type A | Faujasite | [12] |

| SiO₂/Al₂O₃ Ratio | ~2 | ~2 | 2.6 - 3.0 | [3] |

| Specific Surface Area (BET) | Up to 776 m²/g | Up to 776 m²/g | Up to 451 m²/g | [13][14] |

| Cation Exchange Capacity | High | High | High | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis and characterization of this compound.

Hydrothermal Synthesis of Zeolite A

This protocol describes a common method for synthesizing Zeolite A, a type of this compound, via the hydrothermal treatment of a this compound gel.[1]

Materials:

-

Sodium silicate solution

-

Sodium aluminate (NaAlO₂)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a sodium silicate solution by dissolving the appropriate amount of sodium silicate in deionized water.

-

Separately, prepare a sodium aluminate solution by dissolving sodium aluminate in deionized water. Gentle heating can aid dissolution.[1]

-

-

Gel Formation:

-

Under vigorous stirring, slowly add the sodium aluminate solution to the sodium silicate solution. This will result in the formation of a homogeneous aluminosilicate gel.[1]

-

-

Aging:

-

Age the resulting gel at room temperature for a period of 30 minutes to 24 hours. This step facilitates the nucleation of zeolite crystals.[1]

-

-

Crystallization:

-

Transfer the aged gel into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a crystallization temperature of 80-100°C for 4-8 hours.[1]

-

-

Product Recovery:

-

After the crystallization period, cool the autoclave to room temperature.

-

Wash the resulting solid product with deionized water until the pH of the filtrate is approximately 9.

-

Filter the product and dry it in an oven at 105°C for 24 hours.[4]

-

Characterization Protocols

1. X-ray Diffraction (XRD):

-

Purpose: To determine the crystalline phase and purity of the synthesized material.

-

Sample Preparation: The dried this compound powder is finely ground and mounted on a sample holder.

-

Analysis: The sample is irradiated with X-rays at various angles, and the diffraction pattern is recorded. The resulting peaks are compared with standard diffraction patterns to identify the zeolite structure.

2. Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the morphology and crystal size of the synthesized particles.

-

Sample Preparation: A small amount of the dry powder is mounted on an SEM stub using double-sided conductive tape. The sample is then coated with a thin layer of a conductive material, such as gold, to prevent charging under the electron beam.[16]

-

Analysis: The sample is scanned with a focused beam of electrons, and the resulting signals are used to generate images of the surface topography.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify the functional groups and characterize the chemical bonds within the this compound framework.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is exposed to infrared radiation, and the absorption of specific frequencies is measured. The resulting spectrum reveals the presence of characteristic vibrations of Si-O, Al-O, and Si-O-Al bonds.[17]

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. geologyscience.com [geologyscience.com]

- 3. byjus.com [byjus.com]

- 4. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Important Synthesis Parameters Affecting Crystallization of Zeolite T: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iza-online.org [iza-online.org]

- 9. Synthesis of zeolite from industrial wastes: a review on characterization and heavy metal and dye removal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. iesmat.com [iesmat.com]

- 13. Gas Adsorption Technology of BET Surface Analyzer in Molecular Si [ciqtekglobal.com]

- 14. Comparison of the Synthesis Method of Zeolite Catalysts Based on Pozzolan, Pumice, and Ignimbrite Applied to the Sustainable Pyrolysis of Polymers [mdpi.com]

- 15. Zeolite Properties, Methods of Synthesis, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iza-online.org [iza-online.org]

- 17. Alumino-Silicate Structural Formation during Alkali-Activation of Metakaolin: In-Situ and Ex-Situ ATR-FTIR Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of amorphous sodium aluminosilicate

An In-depth Technical Guide to the Physicochemical Properties of Amorphous Sodium Aluminosilicate (B74896)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous sodium aluminosilicate is a synthetic, inorganic polymer composed of sodium, aluminum, silicon, and oxygen. Unlike its crystalline counterparts, such as zeolites, the amorphous form lacks long-range atomic order, resulting in a disordered, glass-like structure.[1] This unique structural characteristic imparts a distinct set of physicochemical properties, including a high surface area and porous nature, which make it a material of significant interest in various industrial and scientific fields.[2][3] In the pharmaceutical industry and drug development, amorphous this compound is explored as an excipient, an anticaking agent (E 554), and a potential carrier for drug molecules due to its high adsorption capacity and reactive surface.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of amorphous this compound, detailing the synthesis methodologies, characterization techniques, and the interplay between its structural features and functional attributes relevant to pharmaceutical applications.

Synthesis of Amorphous this compound

The properties of amorphous this compound are highly dependent on the synthesis method, which influences particle size, porosity, and surface chemistry. The most common methods involve the controlled precipitation of an aluminosilicate gel from aqueous solutions.[6]

Co-precipitation Method

Co-precipitation is a widely used technique that involves mixing aqueous solutions of a sodium silicate (B1173343) and a sodium aluminate under controlled conditions to form an amorphous aluminosilicate gel.[7][8]

Experimental Protocol: Co-precipitation

-

Reactant Preparation : Prepare separate aqueous solutions of sodium silicate (e.g., Na₂SiO₃) and sodium aluminate (NaAlO₂). An acid aluminum salt solution, such as aluminum sulfate, can also be used.[9]

-

Mixing : One solution is slowly added to the other under vigorous stirring. For instance, the sodium aluminate solution is introduced into the silicate solution.[7] The order of addition and rate must be carefully controlled.

-

Temperature and pH Control : The reaction is typically maintained at a controlled temperature, for example, between 25°C and 70°C.[7] The pH of the mixture is kept in the alkaline range, often above 10.5, to facilitate the precipitation of the amorphous gel.[7]

-

Aging : The resulting gel is often aged for a specific duration (e.g., 30 minutes to 24 hours) at a constant temperature to allow for the stabilization of the amorphous structure.[10]

-

Product Recovery : The precipitated amorphous this compound is separated from the mother liquor by filtration.

-

Washing : The product is washed thoroughly with deionized water to remove soluble salts and impurities until the pH of the filtrate is near neutral (e.g., pH 9-10).[11][12]

-

Drying : The washed product is dried in an oven, typically at temperatures between 80°C and 120°C, to obtain a fine, white powder.[11][13]

Sol-Gel Method

The sol-gel process offers precise control over the material's structure and composition. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Experimental Protocol: Sol-Gel Synthesis

-

Precursor Selection : Common precursors include tetraethyl orthosilicate (B98303) (TEOS) for the silica (B1680970) source and an aluminum salt like aluminum nitrate (B79036) or aluminum isopropoxide for the alumina (B75360) source.[13][14] Sodium acetate (B1210297) or sodium hydroxide (B78521) can be used as the sodium source.[14]

-

Hydrolysis and Condensation : The silicon precursor (TEOS) is hydrolyzed, often in an alcohol/water mixture. The aluminum precursor is added to this solution. The pH is adjusted to initiate co-condensation reactions, forming Si-O-Al bonds.[15]

-

Gelation : The solution is kept at a specific temperature (e.g., 60°C) until it forms a rigid gel.[13]

-

Aging : The gel is aged for a period, typically 24 hours, to strengthen the network structure.[13]

-

Drying : The gel is dried under controlled conditions (e.g., at 120°C) to remove the solvent, yielding the amorphous aluminosilicate product.[13] Annealing at higher temperatures (e.g., 600°C) can be performed to produce a stable, mesoporous glass.[14]

Hydrothermal Method

Hydrothermal synthesis involves crystallization from aqueous solutions at elevated temperatures and pressures in a sealed vessel (autoclave). While often used for crystalline zeolites, modifying the conditions can yield amorphous phases.[10][11]

Experimental Protocol: Hydrothermal Synthesis

-

Gel Formation : An amorphous aluminosilicate gel is prepared, typically via a co-precipitation method as described above.[10]

-

Autoclave Treatment : The gel is transferred to a Teflon-lined stainless-steel autoclave.

-

Heating : The autoclave is heated to a specific temperature, often below 100°C for amorphous materials, for a set duration (e.g., 4-24 hours).[9][16] Higher temperatures tend to promote the formation of crystalline phases like zeolites.[16]

-

Cooling and Recovery : The autoclave is cooled to room temperature.

-

Washing and Drying : The product is recovered, washed, and dried as in the co-precipitation method.[10]

Physicochemical Properties and Characterization

The utility of amorphous this compound is defined by its key physicochemical properties, which are summarized in the tables below.

Chemical Composition

The chemical formula is generally represented as xNa₂O·yAl₂O₃·zSiO₂·nH₂O.[17] The composition is not fixed and can vary widely depending on the synthesis conditions.[4] The ratio of silica to alumina (SiO₂/Al₂O₃) is a critical parameter that influences the material's surface charge, acidity, and ion-exchange capacity.[18]

| Property | Typical Value Range | Significance | Characterization Method |

| Chemical Formula | xNa₂O·yAl₂O₃·zSiO₂·nH₂O | Defines the elemental makeup. | X-ray Fluorescence (XRF), Energy-Dispersive X-ray Spectroscopy (EDX) |

| SiO₂/Al₂O₃ Molar Ratio | 2.0 - 14 | Influences surface charge, acidity, and thermal stability.[4][7][18] | XRF, Inductively Coupled Plasma (ICP) Spectroscopy |

| Na₂O Content (% w/w) | Varies with Si/Al ratio | Affects ion-exchange capacity and surface pH.[17] | XRF, Atomic Absorption Spectroscopy (AAS) |

Morphology, Structure, and Particle Size

Amorphous this compound typically presents as a fine, white, odorless powder.[19][20] Under magnification, it is often composed of spherical primary particles that form larger aggregates.[7] Its amorphous nature is a defining characteristic, confirmed by the absence of sharp peaks in X-ray diffraction patterns.[1]

| Property | Typical Value Range | Significance | Characterization Method |

| Physical Appearance | Fine, white, odorless powder | Basic material identification. | Visual Inspection |

| Primary Particle Size | 40 - 50 nm (400-500 Å) | Affects surface area and dissolution rate.[7] | Transmission Electron Microscopy (TEM) |

| Aggregate Size | 0.2 - 0.5 µm (2000-5000 Å) | Influences flowability and packing density.[7][17] | Scanning Electron Microscopy (SEM), Dynamic Light Scattering (DLS) |

| Structure | Amorphous (X-ray indifferent) | Lack of long-range order differentiates it from zeolites.[21][22] | X-ray Diffraction (XRD) |

Porosity and Surface Area

The material is characterized by a porous structure, typically in the mesoporous range (2-50 nm pore diameter), which results in a high specific surface area.[2][14] This porosity is crucial for its application as an adsorbent and drug carrier.

| Property | Typical Value Range | Significance | Characterization Method |

| Specific Surface Area (BET) | 60 - 335 m²/g | High surface area provides numerous sites for adsorption.[14][16] | Nitrogen Adsorption-Desorption (BET Method) |

| Pore Classification | Mesoporous | Dictates the size of molecules that can be adsorbed.[2] | Nitrogen Adsorption-Desorption (BJH Method) |

| Average Pore Diameter | ~3.7 nm (37 Å) | Determines molecular accessibility to the internal surface.[2] | Nitrogen Adsorption-Desorption (BJH Method) |

| Pore Volume | ~0.10 cc/g | Indicates the total space available within the pores.[23] | Nitrogen Adsorption-Desorption |

Surface Chemistry

The surface of amorphous this compound contains silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups, which impart a pH-dependent surface charge. In aqueous solutions, these groups can deprotonate, leading to a net negative surface charge at neutral and alkaline pH.[5]

| Property | Typical Value Range | Significance | Characterization Method |

| Surface Charge | Negative at neutral/alkaline pH | Governs interactions with charged molecules and ions.[5] | Zeta Potential Measurement |

| Point of Zero Charge (PZC) | pH 4.8 - 6.2 | The pH at which the net surface charge is zero.[24] | Potentiometric Titration, Electrophoretic Mobility |

| Surface Functional Groups | Si-O-Si, Si-O-Al, -OH | Provide active sites for adsorption and chemical interaction.[11][25] | Fourier-Transform Infrared Spectroscopy (FTIR) |

Key Experimental Methodologies

X-ray Diffraction (XRD)

-

Principle : XRD is used to determine the atomic and molecular structure of a material. Crystalline materials produce a series of sharp diffraction peaks, while amorphous materials produce a broad "halo" with no distinct peaks.[1]

-

Methodology : A powdered sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The absence of sharp peaks in the resulting diffractogram confirms the amorphous nature of the this compound.[1]

Scanning Electron Microscopy (SEM)

-

Principle : SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology and topography.

-

Methodology : The amorphous this compound powder is mounted on a sample stub and coated with a thin layer of a conductive material (e.g., gold). The sample is then placed in the SEM chamber under vacuum and scanned by the electron beam to visualize the size and shape of the particle aggregates.[11]

Brunauer-Emmett-Teller (BET) Analysis

-

Principle : This technique is used to measure the specific surface area of a material based on the physical adsorption of a gas (typically nitrogen) on its surface at cryogenic temperatures (77 K).

-

Methodology : The sample is first degassed under vacuum at an elevated temperature (e.g., 150°C) to remove any adsorbed contaminants.[2] It is then cooled to 77 K, and nitrogen gas is introduced at various pressures. The amount of gas adsorbed at each pressure is measured, and the BET equation is applied to the resulting adsorption isotherm to calculate the specific surface area.[2] The pore size distribution is often calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[2]

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Principle : FTIR identifies chemical bonds and functional groups within a material by measuring the absorption of infrared radiation at different wavelengths.

-

Methodology : A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is then exposed to an infrared beam, and the resulting spectrum shows absorption bands corresponding to specific molecular vibrations, such as Si-O-Al and Si-O-Si bonds, which are characteristic of the aluminosilicate framework.[11][25]

Visualizations: Workflows and Relationships

Conclusion

Amorphous this compound is a versatile material whose utility is fundamentally linked to its disordered structure and resulting physicochemical properties. The ability to tune its high surface area, mesoporous nature, particle size, and surface charge through controlled synthesis makes it a compelling candidate for advanced applications, particularly in drug development as a functional excipient and carrier system. A thorough understanding and precise characterization of these properties are essential for harnessing its full potential in the design of innovative pharmaceutical formulations.

References

- 1. Experimental Investigation on Factors Influencing the Early-Age Strength of Geopolymer Paste, Mortar, and Concrete | MDPI [mdpi.com]

- 2. Specific Surface Area and Porosity Measurements of Aluminosilicate Adsorbents – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. US4213874A - Synthetic amorphous this compound base exchange materials - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Additive Based on Synthetic Aluminosilicates for Dry Lime Construction Mixtures [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DE4015850A1 - Sodium or potassium aluminosilicate zeolite hydrothermal - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Sol-gel preparation of mesoporous this compound glasses: mechanistic and structural investigations by solid state nuclear magnetic resonance - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Aluminosilicate colloidal gels: from the early age to the precipitation of zeolites - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00181H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. This compound | Al2H2Na2O7Si | CID 72941443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fao.org [fao.org]

- 21. The Chemistry, Crystallization, Physicochemical Properties and Behavior of this compound Solid Phases: Final Report - UNT Digital Library [digital.library.unt.edu]

- 22. researchgate.net [researchgate.net]

- 23. US5919427A - Amorphous aluminosilicate and process for producing the same - Google Patents [patents.google.com]

- 24. Studies of the surface charge of amorphous aluminosilicates using surface complexation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability Analysis of Sodium Aluminosilicate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability analysis of sodium aluminosilicate (B74896) compounds. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with these materials. This guide details the fundamental principles of thermal analysis techniques, provides detailed experimental protocols, presents quantitative data on thermal behavior, and illustrates key processes through diagrams.

Sodium aluminosilicates, a diverse group of compounds containing sodium, aluminum, silicon, and oxygen, are utilized in a wide range of applications, including as catalysts, adsorbents, and as excipients in pharmaceutical formulations.[1] Their thermal stability is a critical parameter that influences their performance, safety, and shelf-life, particularly in applications involving high temperatures during manufacturing or storage.

Core Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For sodium aluminosilicate compounds, the most pertinent techniques are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is primarily used to determine the thermal stability and composition of materials by observing weight loss due to processes like dehydration, dehydroxylation, and decomposition.

-

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This technique is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, crystallization, and decomposition.

-

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC provides quantitative information about the enthalpy changes associated with thermal events, such as melting points, glass transitions, and heats of reaction.

Experimental Protocols for Thermal Analysis

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide standardized procedures for the thermal analysis of this compound compounds.

Sample Preparation

Proper sample preparation is paramount to ensure the quality of thermal analysis data.

-

Sample Form: Samples should ideally be in a fine powder form to ensure uniform heat distribution. If the sample is in a larger form, it should be gently ground using a mortar and pestle.

-

Drying: To remove any adsorbed moisture that is not intrinsic to the hydrated structure, samples can be pre-dried at a relatively low temperature (e.g., 100-110 °C) for a specified period (e.g., 1-2 hours) or until a constant weight is achieved. This step is crucial for distinguishing between surface water and structural water.

-

Sample Mass: A small sample mass, typically in the range of 5-10 mg, is recommended for TGA, DTA, and DSC analysis to minimize thermal gradients within the sample.

-

Crucible Selection: The choice of crucible (pan) material is important. Alumina (Al₂O₃) or platinum (Pt) crucibles are commonly used for high-temperature analyses. For DSC, aluminum crucibles are suitable for lower temperature ranges.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to evaluate the thermal stability and decomposition profile of this compound compounds.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Loading: Accurately weigh 5-10 mg of the prepared sample into a tared TGA crucible.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates can be used to investigate kinetic aspects of the decomposition.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to observe all relevant thermal events, typically up to 1000 °C or higher for stable aluminosilicates.

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage weight loss in distinct temperature regions corresponding to different decomposition steps (e.g., dehydration, dehydroxylation).

-

Differential Thermal Analysis (DTA) Protocol

This protocol is used to identify the temperatures of phase transitions and other thermal events.

-

Instrument Setup: Place the sample crucible and an empty reference crucible (containing an inert material like calcined alumina) in the DTA cell.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) or an oxidizing atmosphere (air), depending on the desired information. The flow rate should be consistent, typically 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: The temperature range should be similar to that used in the TGA analysis to allow for correlation of thermal events.

-

-

Data Analysis:

-

Plot the differential temperature (ΔT) against the sample temperature.

-

Identify endothermic peaks (valleys) and exothermic peaks (peaks) in the DTA curve.

-

Determine the onset and peak temperatures for each thermal event. Endothermic events typically include dehydration, melting, and some decomposition reactions, while exothermic events can include crystallization and some decomposition or oxidation reactions.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides quantitative information on the enthalpy changes associated with thermal events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Encapsulation: Accurately weigh 5-10 mg of the sample into a DSC pan and seal it. For volatile samples, hermetically sealed pans should be used. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A controlled atmosphere, typically nitrogen, is purged through the DSC cell.

-

Heating and Cooling Rates: A standard heating rate is 10 °C/min. Controlled cooling cycles can also be employed to study crystallization behavior.

-

Temperature Program: The temperature program should be designed to cover the range of interest for the expected thermal transitions.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

-

Calculate the enthalpy of transitions (e.g., heat of fusion, heat of crystallization) by integrating the area under the respective peaks.

-

Quantitative Data on Thermal Stability

The thermal stability of this compound compounds is influenced by factors such as their chemical composition (e.g., Si/Al ratio), crystal structure (crystalline vs. amorphous), and the nature and amount of charge-balancing cations. The following tables summarize quantitative data from thermal analyses of various this compound compounds.

Table 1: Thermal Decomposition Data from Thermogravimetric Analysis (TGA)

| This compound Type | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| Zeolite A (Hydrated) | 25 - 200 | ~20 - 22 | Removal of physisorbed and zeolitic water |

| 200 - 400 | ~2 - 3 | Dehydration of strongly bound water | |

| > 700 | Gradual | Dehydroxylation and structural collapse | |

| Amorphous this compound Hydrate (N-A-S-H) Gel | < 200 | 15 - 25 | Loss of free and loosely bound water |

| 200 - 500 | 5 - 10 | Dehydroxylation of Si-OH and Al-OH groups | |

| > 800 | Gradual | Structural rearrangement | |

| Alkali-Activated Slag (contains N-A-S-H) | 105 - 215 | 5 - 10 | Dehydration of C-(N-)A-S-H gel |

| 215 - 400 | 2 - 5 | Dehydration of hydrotalcite-like phases |

Table 2: Phase Transition Temperatures from Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

| This compound Type | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Zeolite A | Dehydration | ~50 | ~150 | Endothermic |

| Structural Collapse | > 800 | ~900 | Exothermic (recrystallization) | |

| Amorphous this compound | Glass Transition (Tg) | Variable (e.g., 500-700) | - | - |

| Crystallization (Tc) | > 800 | ~900-1000 | Exothermic | |

| Sodalite | Phase Transition | ~825 | - | Endothermic |

| Carnegieite | Phase Transition | ~690 | - | Endothermic |

Visualizing Thermal Processes

Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and the thermal degradation pathway of this compound compounds.

Experimental Workflow for Thermal Stability Analysis

This diagram illustrates the logical flow of operations in a typical thermal stability study of sodium aluminosilicates.

Thermal Degradation Pathway of this compound Hydrates

This diagram illustrates the sequential thermal events that occur as a hydrated this compound is heated.

Implications for Drug Development

For drug development professionals, understanding the thermal stability of this compound excipients is critical for several reasons:

-

Manufacturing Processes: Pharmaceutical manufacturing processes such as drying, milling, and granulation can expose excipients and active pharmaceutical ingredients (APIs) to elevated temperatures. Knowledge of the dehydration and decomposition temperatures of sodium aluminosilicates ensures that these processes do not compromise the integrity of the excipient or the drug product.

-

Product Stability and Shelf-life: The hydrated state of sodium aluminosilicates can influence their physical properties, such as flowability and compressibility, which are important for tableting. Changes in hydration due to temperature fluctuations during storage can affect the stability and performance of the final dosage form. Thermal analysis can help predict long-term stability under various storage conditions.

-

API Interactions: The thermal behavior of the excipient can influence its interaction with the API. For instance, the release of water upon heating could potentially hydrolyze a moisture-sensitive API. TGA can quantify the amount of water released and the temperature at which this occurs.

-

Amorphous vs. Crystalline Forms: Amorphous sodium aluminosilicates are often used as drug carriers to enhance the dissolution of poorly soluble drugs. However, amorphous forms are thermodynamically less stable than their crystalline counterparts and may crystallize over time or upon heating.[2] DSC is an excellent tool for studying the glass transition and crystallization of amorphous materials, providing crucial information for formulation development and stability assessment.

Conclusion

The thermal stability of this compound compounds is a multifaceted property that is essential to characterize for their effective and safe use in various scientific and industrial applications, including pharmaceuticals. By employing techniques such as TGA, DTA, and DSC with standardized protocols, researchers can obtain reliable and comprehensive data on the dehydration, decomposition, and phase transition behavior of these materials. This knowledge is fundamental for material selection, process optimization, and ensuring the quality and stability of the final products. The data and methodologies presented in this guide serve as a valuable resource for professionals working with this compound compounds.

References

An In-depth Technical Guide to the Porous Structure of Synthetic Sodium Aluminosilicate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive investigation into the porous architecture of synthetic sodium aluminosilicates, materials critical to fields ranging from catalysis to advanced drug delivery. Emphasis is placed on the interplay between synthesis parameters and the resultant structural properties, detailed through robust experimental protocols and quantitative data analysis.

Introduction to Synthetic Sodium Aluminosilicates

Synthetic sodium aluminosilicates are a class of materials composed of sodium, aluminum, silicon, and oxygen, often containing water within their structure.[1] They can be synthesized in either an amorphous form or as highly ordered crystalline structures known as zeolites.[1] These materials are defined by a three-dimensional framework of interconnected silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄) tetrahedra.[2] This arrangement creates a network of channels, cages, and pores of molecular dimensions, giving rise to their most valuable characteristic: a well-defined porous structure.

The nature of this porosity—specifically the pore size, volume, and surface area—is fundamental to the material's function. In drug development, for instance, the porous network allows for the loading and subsequent controlled release of therapeutic agents.[3][4] The high surface area and adsorption capacity also make them valuable in catalysis and environmental remediation.[5] Understanding and controlling the synthesis to tailor these porous properties is therefore of paramount importance for scientific and industrial applications.

Synthesis and Characterization Workflow

The creation of synthetic sodium aluminosilicates with desired porous characteristics is a meticulously controlled process. It typically begins with the polymerization of silicon and aluminum precursors in an alkaline solution to form a gel. This gel is then aged and subjected to hydrothermal treatment, leading to nucleation and crystal growth.[6] The final product's structural properties are subsequently verified through a suite of characterization techniques.

Caption: General workflow for the synthesis and structural characterization of porous sodium aluminosilicates.

Factors Influencing Porous Structure

The final topology and porosity of synthetic sodium aluminosilicates are not accidental; they are a direct consequence of the synthesis conditions. Key parameters such as precursor ratio, temperature, and alkalinity dictate the material's properties.

-

Si/Al Ratio: The ratio of silicon to aluminum in the initial gel is a critical factor that determines the type of zeolite formed.[6] Low Si/Al ratios are characteristic of aluminum-rich zeolites like Zeolite A and Zeolite X, while higher ratios are necessary for high-silica zeolites such as ZSM-5.[6]

-

Synthesis Temperature: Temperature influences both the crystallization kinetics and the resulting framework density. Higher synthesis temperatures generally favor the formation of denser frameworks with lower water content.[7] For example, an identical synthesis mixture can yield different zeolite types (FAU, GIS, ANA) simply by increasing the crystallization temperature.[7]

-

Alkalinity and Water Content: The alkalinity (e.g., NaOH concentration) and water content of the synthesis medium affect the speciation of aluminosilicate precursors and the hydration of cations, which act as structure-directing agents.[7]

Caption: Logical relationship between key synthesis parameters and final material properties.

Experimental Protocols for Structural Characterization

Accurate characterization of the porous structure requires a combination of analytical techniques. Below are detailed methodologies for the most critical experiments.

Nitrogen Adsorption/Desorption (BET Analysis)

This technique is the most common method for determining the specific surface area, pore volume, and pore size distribution of microporous and mesoporous materials.

Principle: The analysis is based on the physical adsorption of nitrogen gas onto the material's surface at cryogenic temperature (77 K). The amount of adsorbed gas is measured at various relative pressures. The Brunauer-Emmett-Teller (BET) theory is then applied to the adsorption isotherm to calculate the specific surface area.[8] Pore size distribution is often calculated using models like the Barret-Joyner-Halenda (BJH) method.[9]

Experimental Protocol:

-

Degassing (Sample Preparation): Weigh approximately 0.1-0.2 g of the sodium aluminosilicate sample into a sample tube.[8] The sample must be degassed under vacuum at an elevated temperature to remove any physisorbed water and other contaminants from the surface. For aluminum-rich zeolites, it is crucial to raise the temperature slowly (e.g., over 4-5 hours to 400°C) to avoid structural damage due to poor hydrothermal stability.[10]

-

Analysis: After degassing and cooling to room temperature, the sample tube is transferred to the analysis port of the instrument. A dewar filled with liquid nitrogen is raised to submerge the sample tube, maintaining a constant temperature of 77 K.[8]

-

Data Acquisition: The instrument introduces controlled doses of nitrogen gas into the sample tube and measures the pressure equilibrium. This process is repeated at multiple points to generate an adsorption isotherm. Subsequently, the pressure is systematically reduced to generate a desorption isotherm.

-

Data Interpretation:

-

Surface Area: The BET equation is applied to the adsorption data, typically in the relative pressure (P/P₀) range of 0.05 to 0.35.[11]

-

Pore Size Distribution: The BJH model is applied to the desorption branch of the isotherm to calculate the distribution of pore sizes, particularly in the mesoporous range.[9] For microporous materials, models like Horvath-Kawazoe (HK) or Density Functional Theory (DFT) may provide more accurate results.[9]

-

Mercury Intrusion Porosimetry

This method is used to characterize a wide range of pore sizes, particularly macropores and larger mesopores (from ~3 nm to 950 µm).[12]

Principle: Mercury, being a non-wetting fluid, will not spontaneously penetrate pores.[12] It must be forced into the porous structure under external pressure. The Washburn equation describes the relationship between the applied pressure and the size of the pores intruded.[12][13] By measuring the volume of mercury intruded at each pressure step, a pore size distribution can be determined.

Experimental Protocol:

-

Sample Preparation: A known quantity of the dried this compound sample is placed in a sample cup called a penetrometer. The sample must be rigid enough to withstand high pressures without collapsing.[13]

-

Evacuation: The penetrometer is sealed and evacuated to remove air from the sample and the capillary stem.

-

Mercury Filling: The evacuated penetrometer is filled with mercury.

-

Intrusion Analysis: The penetrometer is placed in a high-pressure port. Pressure is applied incrementally, and the volume of mercury that intrudes into the sample's pores is recorded at each step. The analysis typically proceeds from low pressure (to fill large pores) to very high pressure (up to 60,000 psi to fill small pores).[12][13]

-

Data Analysis: The instrument software uses the pressure versus intrusion volume data and the Washburn equation to calculate total pore volume, porosity, and the pore size distribution.[13]

Scanning Electron Microscopy (SEM)

SEM provides direct visual information about the material's surface morphology, particle size, and shape.

Principle: A focused beam of high-energy electrons is scanned across the surface of a sample. The interaction of the electrons with the sample atoms produces various signals (such as secondary electrons and backscattered electrons) that contain information about the surface topography and composition. These signals are collected by detectors to form an image.

Experimental Protocol:

-

Sample Mounting: A small amount of the dry powder sample is mounted onto an aluminum stub using double-sided adhesive carbon tape.

-

Sputter Coating: Because sodium aluminosilicates are typically not electrically conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent the build-up of electrostatic charge on the surface during imaging.[14]

-

Imaging: The stub is placed in the SEM vacuum chamber. The electron beam is accelerated (typically at 5-20 kV) and focused on the sample surface. The magnification and focus are adjusted to obtain clear images of the crystal morphology and surface texture.[5][15]

X-Ray Diffraction (XRD)

XRD is a primary technique for identifying the crystalline phases present in a material and providing information about the crystal structure.

Principle: A collimated beam of X-rays is directed at the sample. The X-rays are diffracted by the crystalline phases in the sample at specific angles, determined by the spacing of the atomic planes in the crystal lattice (Bragg's Law). The resulting diffraction pattern is a fingerprint of the crystalline material.

Experimental Protocol:

-

Sample Preparation: The synthetic this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a flat sample holder.

-

Data Collection: The sample holder is placed in the diffractometer. The instrument scans a range of angles (2θ), recording the intensity of the diffracted X-rays at each angle.[16]

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns in a database (e.g., from the International Centre for Diffraction Data) to identify the specific zeolite phases present (e.g., Zeolite A, Zeolite X, ZSM-5).[17] The sharpness and intensity of the peaks provide an indication of the material's crystallinity.[5][17]

Quantitative Data on Porous Structure

The synthesis method and specific type of this compound greatly influence its porous properties. The following tables summarize representative quantitative data gathered from various studies.

Table 1: Surface Area and Porosity Data for Synthetic Sodium Aluminosilicates

| Material Type | Synthesis/Source Note | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size | Reference |

| Amorphous this compound | Prepared from alkaline rice straw hydrolysate | 364 | Not Specified | Not Specified | [18] |

| Mesoporous Si-Al | Synthesized from Lapindo mud via sol-gel | 133.076 | 0.564 | 9.00 nm | [18] |

| Commercial Zeolite | Sigma Aldrich (Product No. 96096) | 609 (BET) | 0.270 (micropore) | 40.63 Å (4.06 nm) | [9] |

| Porous Aluminosilicate Film | Fabricated via spray gelling | 103 (m²/cm³) | 70% (Porosity) | 46.9 nm | [19] |

| Zeolite NaX | Synthesized from oil shale ash | Not Specified | Not Specified | Not Specified | [17] |

Table 2: Influence of Cation Exchange on Zeolite Properties

| Zeolite Type | Exchanged Cation | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |

| FAU Zeolite | Na⁺ (original) | 589 | 0.30 | 0.25 |

| FAU Zeolite | Ag⁺ | 572 | 0.29 | 0.24 |

| FAU Zeolite | Zn²⁺ | 560 | 0.28 | 0.23 |

| FAU Zeolite | Cu²⁺ | 536 | 0.27 | 0.22 |

| Data synthesized from information suggesting cation exchange impacts texture and adsorption capacity.[5] |

Applications in Drug Delivery

The well-defined porous structure of synthetic sodium aluminosilicates makes them excellent candidates for drug delivery systems.[3] Their high surface area and pore volume allow for significant drug loading, while the pore size can influence the rate of drug release.

-

Drug Loading: Drugs can be loaded into the porous network via methods like vacuum impregnation, where a drug solution is drawn into the pores.[3] The amount of drug loaded is influenced by the material's porosity and the concentration of the loading solution.[3]

-

Controlled Release: Once loaded, the drug is entrapped within the porous interior. Its release is extended over time as it diffuses out of the intricate network of channels.[3] This sustained release can be modulated by altering the porous microstructure of the aluminosilicate carrier.[4]

-

Carrier for Poorly Soluble Drugs: For drugs with poor oral bioavailability, mesoporous silica-based carriers can encapsulate the drug in an amorphous (non-crystalline) state, which can improve dissolution rates and overall effectiveness.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aluminium Sodium Silicate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium alginate-magnesium aluminum silicate composite gels: Characterization of flow behavior, microviscosity, and drug diffusivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. What drives porosity in aluminosilicate zeolites? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

- 9. scialert.net [scialert.net]

- 10. iza-online.org [iza-online.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of pore volume and pore size distribution by mercury porosimetry | Norlab [norlab.com]

- 13. Mercury Porosimetry | Materials Research Institute [mri.psu.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Unveiling the Solubility of Sodium Aluminosilicate: A Technical Guide for Researchers

An in-depth exploration of the dissolution behavior of sodium aluminosilicate (B74896) in diverse aqueous environments, providing critical data and methodologies for professionals in research, science, and drug development.

Sodium aluminosilicate, a compound with a wide range of industrial and pharmaceutical applications, exhibits complex solubility behavior that is highly dependent on the chemical nature of the aqueous medium. This technical guide offers a comprehensive overview of its solubility in alkaline, neutral, and acidic solutions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to aid in its application and study.

Solubility Profile in Aqueous Solutions

The dissolution of this compound is a critical parameter influencing its bioavailability, reactivity, and environmental fate. Its solubility is not a simple constant but is dynamically influenced by factors such as pH, temperature, and the presence of other ionic species.

Alkaline Solutions

In alkaline environments, particularly in sodium hydroxide (B78521) (NaOH) solutions, the solubility of this compound is significantly enhanced. This is a key consideration in industrial applications such as the Bayer process for alumina (B75360) production. The solubility generally increases with both increasing NaOH concentration and temperature. The presence of aluminate ions (Al(OH)₄⁻) in the solution can initially decrease the solubility, but it then increases at higher aluminate concentrations.

| Temperature (°C) | NaOH Concentration (mol/L) | Al(OH)₃ Addition (mol/L) | SiO₂ Solubility (g/L) | Reference |

| 30 | 3.95 | 0 | ~1.5 | |

| 75 | 3.95 | 0 | ~1.8 | |

| Not Specified | Increasing | 0 | Increases | |

| Not Specified | 3.95 | ~0.8 | Minimum |

Table 1: Solubility of this compound (Sodalite) in NaOH Solutions.

The solubility of amorphous this compound is notably higher than that of its crystalline counterparts, such as Zeolite A, under similar alkaline conditions. Furthermore, the presence of nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions has been found to decrease the solubility of both amorphous and crystalline forms.

Neutral and Near-Neutral Solutions

In deionized water and solutions with a pH in the range of 4-10, the dissolution of this compound is generally low. The primary mechanism of dissolution in neutral water is the leaching of sodium ions, which can lead to a localized increase in pH at the solid-liquid interface, subsequently promoting the dissolution of the aluminosilicate framework.

| Aqueous Solution | Temperature (°C) | Observation | Reference |

| Deionized Water | 18 | Linear increase in elemental extraction over 1-7 days | |

| Deionized Water | 90 | ~4-fold increase in Na dissolution rate compared to 18°C | |

| pH 4-10 | Not Specified | Elemental release not very sensitive to pH |

Table 2: Dissolution Behavior of this compound in Neutral Aqueous Solutions.

Acidic Solutions

This compound is known to be partially soluble in strong acids. The dissolution rate and extent of solubility increase significantly as the pH decreases. In acidic environments, the aluminosilicate structure is attacked by H⁺ ions, leading to the release of silicic acid and hydrated aluminum ions into the solution. While the qualitative trend of increased solubility in acidic media is well-established, specific quantitative solubility data is less prevalent in publicly available literature compared to alkaline conditions.

| Aqueous Solution | pH | Observation | Reference |

| Acidic Solution | < 4 | Significantly increased elemental release | |

| Strong Acids | Not Specified | Partially soluble |

Table 3: Qualitative Solubility of this compound in Acidic Aqueous Solutions.

Experimental Protocol for Solubility Determination

A standardized methodology is crucial for obtaining reproducible solubility data. The following protocol outlines a general procedure for determining the solubility of this compound in a given aqueous solution.

1. Materials and Reagents:

-

This compound powder (specify type, e.g., amorphous, crystalline, and supplier).

-

Aqueous solution of interest (e.g., deionized water, NaOH solution of known concentration, HCl solution of known pH).

-

Polypropylene or PTFE containers (to avoid silicate (B1173343) contamination from glass).

-

Magnetic stirrer and stir bars.

-

Constant temperature water bath or incubator.

-

Syringe filters (0.22 µm or 0.45 µm pore size).

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

-

Calibration standards for Silicon (Si) and Aluminum (Al).

-

Nitric acid (for sample preservation and ICP-OES analysis).

2. Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound powder.

-

Dissolution: Add the powder to a known volume of the desired aqueous solution in a polypropylene/PTFE container.

-

Equilibration: Place the container in a constant temperature bath and stir the suspension at a constant rate for a predetermined period to reach equilibrium. The time required for equilibrium should be determined experimentally by taking samples at different time intervals until the dissolved Si and Al concentrations stabilize.

-

Sampling: Withdraw an aliquot of the suspension using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to separate the solid phase from the aqueous phase.

-

Sample Preservation: Acidify the filtrate with nitric acid to prevent precipitation of dissolved species before analysis.

-

Analysis: Determine the concentrations of dissolved silicon and aluminum in the filtrate using ICP-OES. Ensure the instrument is calibrated with appropriate standards.

-

Calculation: Calculate the solubility of this compound based on the measured concentrations of Si and Al in the solution.

Dissolution Mechanisms and Influencing Factors

The solubility of this compound is governed by complex chemical equilibria. The following diagrams illustrate the proposed dissolution pathways in different environments and the interplay of key influencing factors.

Dissolution in Alkaline Solutions

In alkaline media, the hydroxide ions (OH⁻) play a crucial role in breaking the Si-O-Si and Si-O-Al bonds within the aluminosilicate framework, leading to the formation of soluble silicate and aluminate species.

Dissolution in Acidic Solutions

Under acidic conditions, the hydronium ions (H₃O⁺) or protons (H⁺) attack the aluminosilicate structure, leading to the formation of silicic acid and hydrated aluminum cations.

Factors Influencing Solubility

A multitude of factors can influence the solubility of this compound. The logical relationship between these factors is depicted below.

In-Depth Technical Guide to the Electrical Conductivity of Sodium Aluminosilicate Glasses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrical conductivity of sodium aluminosilicate (B74896) (NAS) glasses. It delves into the fundamental principles governing ionic conductivity in these materials, the experimental methodologies used for their characterization, and the intricate relationship between glass composition, structure, and electrical properties. This document is intended to be a valuable resource for researchers and scientists working with glass materials, particularly in fields where ion transport is a critical parameter, such as in drug delivery systems, solid-state batteries, and biocompatible materials.

Introduction to Electrical Conductivity in Sodium Aluminosilicate Glasses

This compound glasses are a class of amorphous materials composed of silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and sodium oxide (Na₂O). Their technological importance stems from their tailorable physical and chemical properties, including their electrical conductivity. The conductivity in these glasses is primarily ionic, facilitated by the mobility of sodium cations (Na⁺) through the glass network.

The structure of NAS glasses can be visualized as a three-dimensional network of silicon-oxygen (SiO₄) and aluminum-oxygen (AlO₄) tetrahedra. The introduction of Na₂O modifies this network by creating non-bridging oxygens (NBOs), which are oxygen atoms bonded to only one silicon or aluminum atom. These NBOs create localized negative charges that are compensated by nearby Na⁺ ions. The mobility of these sodium ions through the interconnected network of sites determines the electrical conductivity of the glass.

A critical parameter influencing the structure and, consequently, the electrical conductivity is the molar ratio of alumina to sodium oxide (Al/Na). This ratio dictates the role of aluminum in the glass network and the concentration of charge-compensating sodium ions versus network-modifying sodium ions.

The Role of the Al/Na Ratio in Determining Electrical Conductivity

The Al/Na ratio is a key factor that governs the structure and ionic conductivity of this compound glasses. The behavior of the glass network changes significantly depending on whether this ratio is less than, equal to, or greater than one.

-

Peralkaline Compositions (Al/Na < 1): In this region, there is an excess of sodium oxide relative to alumina. Aluminum is primarily found in four-fold coordination (AlO₄)⁻, and the negative charge of these tetrahedra is compensated by Na⁺ ions. The remaining Na⁺ ions act as network modifiers, breaking Si-O-Si bonds to form non-bridging oxygens (NBOs). The presence of NBOs disrupts the glass network, creating more open pathways for Na⁺ ion migration and thus influencing the ionic conductivity.

-

Peralkaline/Metaluminous Boundary (Al/Na = 1): At this point, there are just enough sodium ions to charge-compensate all the (AlO₄)⁻ tetrahedra. This leads to a highly polymerized and rigid glass network with a minimal concentration of NBOs. This structural arrangement often corresponds to a minimum in the activation energy for electrical conductivity.[1]

-

Peraluminous Compositions (Al/Na > 1): When the amount of alumina exceeds that of sodium oxide, there are insufficient sodium ions to charge-compensate all the aluminum in tetrahedral coordination. To maintain charge neutrality, some aluminum may adopt a higher coordination number (five- or six-fold), or oxygen triclusters (oxygen atoms bonded to three network-forming cations) may form. These structural changes have a complex effect on ionic conductivity.

The relationship between the Al/Na ratio and electrical conductivity is often non-monotonic.[1] As the Al/Na ratio approaches 1, the activation energy for sodium ion diffusion tends to reach a minimum, leading to a maximum in ionic conductivity at a given temperature.[1] Beyond this point, in the peraluminous region, the conductivity may decrease again due to the structural changes mentioned above.

Quantitative Data on Electrical Conductivity

The following tables summarize quantitative data from various studies on the electrical conductivity of this compound glasses with different compositions. These tables are designed for easy comparison of the effects of composition on ionic conductivity.

| Glass Composition (mol%) | Al/Na Ratio | Temperature (°C) | Conductivity (S/cm) | Activation Energy (eV) | Reference |

| 37.5 Na₂O - 25.0 Al₂O₃ - 37.5 P₂O₅ | 0.67 | 100 | 3.75 x 10⁻⁸ | - | [2] |

| 37.5 Na₂O - 17.5 Al₂O₃ - 37.5 P₂O₅ - 7.5 Na₂SO₄ | 0.47 | 100 | 1.39 x 10⁻⁷ | - | [2] |